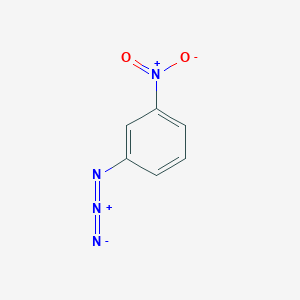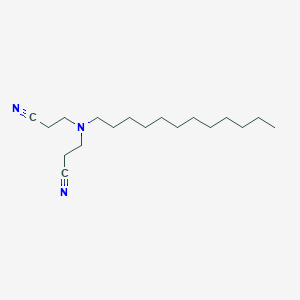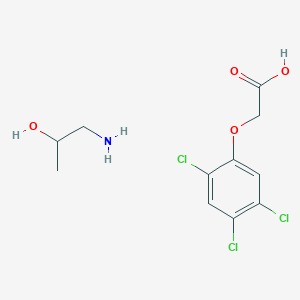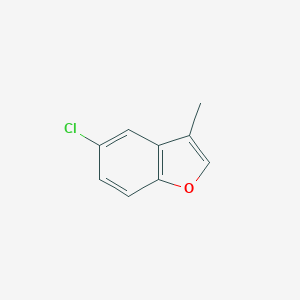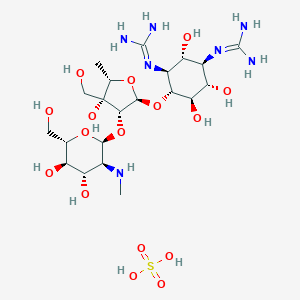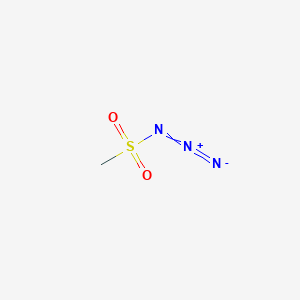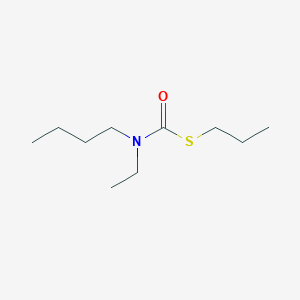
4,4'-Dimethyl-2,2'-bipyridine
Übersicht
Beschreibung
4,4’-Dimethyl-2,2’-bipyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a colorless solid that is soluble in organic solvents . It is mainly used as a precursor to N, N ′-dimethyl-4,4′-bipyridinium .
Synthesis Analysis
The synthesis of 4,4’-Dimethyl-2,2’-bipyridine involves the use of commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . Another synthesis route utilizes 4,4’-dinitro-6,6’-dimethyl-2,2’-bipyridine N,N-Dioxide as a raw material .Molecular Structure Analysis
The molecular formula of 4,4’-Dimethyl-2,2’-bipyridine is C12H12N2 . The InChI Key is NBPGPQJFYXNFKN-UHFFFAOYSA-N . The SMILES representation is CC1=CC=NC=C1C2=NC=CC=C2C .Chemical Reactions Analysis
The complex of 4,4’-Dimethyl-2,2’-bipyridine undergoes extensive protonation in an acid medium. Both protonated and the unprotonated species undergo electron transfer reaction with the active periodate species such as IO 3+ and H 6 IO 6+ .Physical And Chemical Properties Analysis
4,4’-Dimethyl-2,2’-bipyridine has a melting point of 171°C to 175°C . It is soluble in ethanol, acetic acid, benzene, toluene, and highly soluble in water at pH < 2 . The molecular weight is 184.24 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Bipyridine Derivatives
Scientific Field
Summary of Application
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Methods of Application
Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Strategies for bipyridine synthesis involving sulfur and phosphorous compounds are examined .
Results or Outcomes
This method provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .
Preparation of Transition Metal Complexes
Scientific Field
Summary of Application
4,4’-Dimethyl-2,2’-bipyridine may be used as a ligand in the preparation of transition metal complexes .
Methods of Application
The compound is used as a ligand to form complexes with transition metals .
Results or Outcomes
The resulting metal complexes can be used in various applications, including catalysis .
Synthesis of Viologen Derivatives
Scientific Field
Summary of Application
4,4’-Dimethyl-2,2’-bipyridine is used in the synthesis of viologen derivatives .
Methods of Application
The compound is used as a starting material for the synthesis of viologen derivatives .
Results or Outcomes
The resulting viologen derivatives exhibit good electrochemical properties .
Synthesis of Ruthenium (II) Complexes
Scientific Field
Summary of Application
4,4’-Dimethyl-2,2’-bipyridine was used in the synthesis of a series of o-phenanthroline-substituted ruthenium (II) complexes .
Methods of Application
The compound is used as a starting material for the synthesis of ruthenium (II) complexes .
Results or Outcomes
The resulting ruthenium (II) complexes can be used in various applications, including as catalysts .
Synthesis of Luminescent Molecules
Scientific Field
Summary of Application
4,4’-Dimethyl-2,2’-bipyridine is used as a starting material for the synthesis of a blue luminescent molecule .
Methods of Application
The compound is used in the synthesis of a luminescent molecule with emission at 450nm .
Results or Outcomes
The resulting luminescent molecule has a quantum yield of 43% .
Determination of Ferrous and Cyanide Compounds
Scientific Field
Summary of Application
4,4’-Dimethyl-2,2’-bipyridine is used for the determination of ferrous and cyanide compounds .
Methods of Application
The compound is used as a reagent in analytical methods for the determination of ferrous and cyanide compounds .
Results or Outcomes
The use of this compound improves the accuracy and sensitivity of the analytical methods .
Synthesis of Functionalized Bipyridines
Summary of Application
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
Methods of Application
Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions . New methods are now being developed .
Results or Outcomes
The synthesis of functionalized bipyridines and their applications range from novel synthetic transformations to the design and development of new materials .
Synthesis of Viologens
Summary of Application
With regard to 4,4’-bipyridines, the quaternization of nitrogens generates viologens, which are known for their good electrochemical properties .
Methods of Application
The compound is used as a starting material for the synthesis of viologens .
Results or Outcomes
The resulting viologens exhibit good electrochemical properties .
Ligand for Greener Oxidation of Alcohols
Scientific Field
Summary of Application
4,4’-Dimethoxy-2,2’-bipyridine may be used as a ligand for greener oxidation of alcohols under aerobic conditions .
Methods of Application
The compound is used as a ligand in the preparation of transition metal complexes .
Results or Outcomes
The use of this compound improves the efficiency of the oxidation process .
Synthesis of Blue Luminescent Molecule
Summary of Application
4,4’-Dimethyl-2,2’-bipyridine is used as a starting material for the synthesis of a blue luminescent molecule with emission at 450nm .
Methods of Application
The compound is used in the synthesis of a luminescent molecule .
Results or Outcomes
Determination of Cyanide Compounds
Summary of Application
4,4’-Dimethyl-2,2’-bipyridine is used for the determination of cyanide compounds .
Methods of Application
The compound is used as a reagent in analytical methods for the determination of cyanide compounds .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-2-(4-methylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPGPQJFYXNFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061552 | |
| Record name | 4,4'-Dimethyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to pale orange crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4,4'-Dimethyl-2,2'-dipyridyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19972 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4,4'-Dimethyl-2,2'-bipyridine | |
CAS RN |
1134-35-6 | |
| Record name | 4,4′-Dimethyl-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Bipyridine, 4,4'-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1134-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Bipyridine, 4,4'-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Dimethyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-dimethyl-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4′-Dimethyl-2,2′-bipyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H79UAE6A72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


